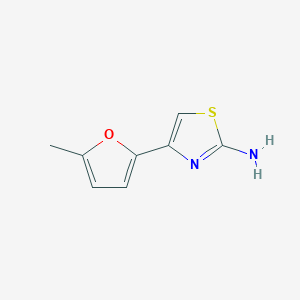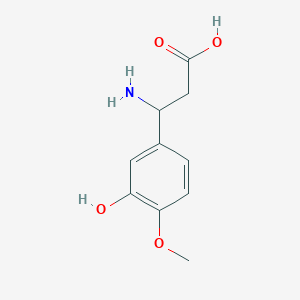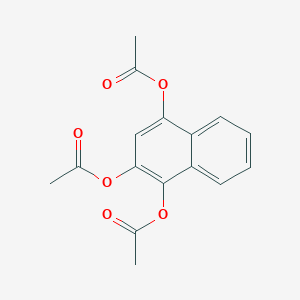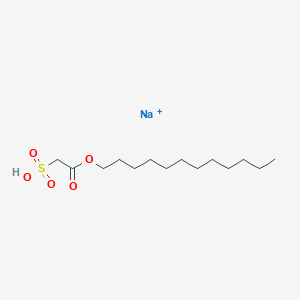
trans-3-Hexenyl acetate
Overview
Description
Trans-3-Hexenyl acetate, also known as trans-3-hexenyl ethanoate, is an ester of ethanoic acid and trans-3-hexenol. It is a colorless, volatile liquid with a pleasant, fruity odor. It is used in perfumery, as a flavoring agent in food and beverages, and as a fragrance ingredient in cosmetics and personal care products. It is also used in the synthesis of other compounds, such as the insect repellent citronellal.
Scientific Research Applications
Biosynthesis and Industrial Application
Trans-3-Hexenyl acetate is a short-chain ester with a fruity odor, often used in the food industry. Studies have explored optimized biosynthesis methods for esters like this compound, utilizing immobilized lipase for transesterification processes. This research is vital for the efficient production of flavor compounds in the food industry (Chiang, Chang, & Shieh, 2003).
Atmospheric Chemistry and Environmental Impact
Research on the gas-phase reaction of ozone with this compound provides insights into the atmospheric fate of such compounds. Understanding their reaction rates and product formation yields is crucial for environmental assessments, especially given their prevalence in biogenic emissions (Grosjean, Grosjean, & Seinfeld, 1996).
Catalytic Synthesis and Chemical Characterization
Studies have also focused on the effective synthesis of cis-3-hexen-1-yl acetate, a structurally similar compound, via transesterification, highlighting the role of catalysts in the production process. These studies contribute to the advancement of synthetic methods in the chemical industry (Xiaoshuan et al., 2013).
Influence on Insect Behavior
This compound plays a role in influencing insect behavior. Research on insect-induced plant volatiles demonstrates how compounds like this compound can affect insect interactions with plants, providing insights into pest control and plant protection (Ibrahim et al., 2008).
Water Quality and Sensory Analysis
The compound's presence in drinking water, contributing to grassy-type odors, has been a subject of study. Understanding the stability and behavior of such odors in water is important for maintaining water quality and consumer acceptability (Khiari et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-3-Hexenyl acetate is a major constituent of the volatile oil Fagopyrum Cymosum . It is widely used as a flavor and fragrance agent due to its sharp, fruity, green, banana, and pear aroma . It has been found to have antimicrobial and antioxidant properties .
Mode of Action
It is known that its antimicrobial and antioxidant properties are likely due to its interaction with microbial cells and free radicals, respectively .
Biochemical Pathways
This compound is involved in the lipoxygenase pathway, which is responsible for the production of volatile compounds in plants . The reactions are initiated by the formation of the primary ozonides, followed by the reactions of biradicals with H2O or NO .
Result of Action
The result of the action of this compound is largely dependent on its environment. In the context of its use as a flavor and fragrance agent, it imparts a fruity, green aroma to various products . In terms of its antimicrobial and antioxidant properties, it can inhibit the growth of certain microbes and neutralize harmful free radicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its aroma can be affected by temperature and humidity. Its antimicrobial and antioxidant activities can also be influenced by the presence of other compounds and the pH of the environment .
Biochemical Analysis
Biochemical Properties
trans-3-Hexenyl acetate is involved in several biochemical reactions, particularly in plants. It is synthesized from trans-3-Hexen-1-ol through the action of alcohol acyltransferases. This compound interacts with various enzymes and proteins, including those involved in the biosynthesis of volatile organic compounds (VOCs). The interactions of this compound with these biomolecules are crucial for its role in plant defense mechanisms and signaling pathways .
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce the expression of defense-related genes in response to herbivore attack. It also plays a role in modulating the production of secondary metabolites, which are essential for plant defense .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific olfactory receptors in insects, such as SfruOR23 in Spodoptera frugiperda. This binding triggers a cascade of signaling events that lead to changes in gene expression and enzyme activity. Additionally, this compound can inhibit or activate certain enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of defense responses in plants .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of VOCs. It is synthesized from trans-3-Hexen-1-ol through the action of alcohol acyltransferases. This compound can also influence metabolic flux and metabolite levels, particularly in pathways related to plant defense and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target tissues. The compound’s distribution can affect its activity and function, particularly in response to environmental stimuli .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and organelles involved in VOC biosynthesis. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of this compound is crucial for its activity and function in cellular processes .
properties
IUPAC Name |
hex-3-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVOOAXDOBMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047234 | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1708-82-3 | |
| Record name | 3-Hexenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexen-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of trans-3-Hexenyl acetate in the context of the provided research?
A1: The research primarily focuses on comparing the volatile compounds present in organic and conventionally grown passion fruit pulp [, ]. While the study identifies this compound as a volatile compound contributing to the aroma of the conventional passion fruit pulp [], it doesn't delve into its specific interactions, mechanisms, or other properties.
Q2: Does the research elaborate on the concentration or sensory threshold of this compound in passion fruit?
A2: Unfortunately, while the study lists this compound as one of the main aroma contributors in conventionally grown passion fruit, it doesn't provide specific data on its concentration or sensory threshold in either type of fruit []. Further research would be needed to quantify its presence and understand its contribution to the overall aroma profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)





![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)



